

# Assessing the recurrence rate after Picibanil treatment in long-term follow-up studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Picibanil |           |
| Cat. No.:            | B10762544 | Get Quote |

## Picibanil (OK-432) Long-Term Recurrence Rates: A Comparative Guide

Picibanil (OK-432), a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes, serves as a sclerosing agent and immunomodulator for treating various benign cystic lesions, most notably lymphatic malformations (LMs) and ranulas.[1] Its therapeutic effect stems from inducing a localized inflammatory reaction, activating immune cells like macrophages and natural killer cells, and promoting the release of cytokines.[1][2] This orchestrated immune response increases the permeability of endothelial cells, enhances lymphatic drainage, and ultimately leads to the shrinkage and resolution of the cystic structures.[1][2] This guide provides a comparative analysis of the long-term recurrence rates of Picibanil treatment against alternative therapies, supported by experimental data and protocols for a scientific audience.

## **Section 1: Lymphatic Malformations (LMs)**

Lymphatic malformations are congenital anomalies of the lymphatic system, presenting as cysts of varying sizes.[3] They occur most frequently in the head and neck region.[4][5] Treatment aims to alleviate symptoms, correct cosmetic deformities, and prevent complications like infection or airway obstruction.

## Comparative Recurrence Rates for Lymphatic Malformations



Long-term follow-up studies are crucial for assessing the true efficacy of any treatment for LMs. The data below summarizes recurrence rates for **Picibanil** and common alternative treatments.

| Treatment<br>Modality      | Lesion Type     | Recurrence<br>Rate (%)      | Mean Follow-<br>up (Range)      | Key Studies                                                |
|----------------------------|-----------------|-----------------------------|---------------------------------|------------------------------------------------------------|
| Picibanil (OK-<br>432)     | Macrocystic     | 9% - 12.5%                  | 2.9 years<br>(Median)[6]        | Smith et al.<br>(2009)[6],<br>Esposito et al.<br>(2014)[7] |
| Mixed                      | 9%              | 2.9 years<br>(Median)       | Smith et al.<br>(2009)[6]       | _                                                          |
| Overall                    | 5% - 8%         | >1 year                     | Poldervaart et al.<br>(2009)[3] |                                                            |
| Surgical Excision          | All Types       | 10% - 15%<br>(Partial)      | 67.9 months                     | Lee et al. (2020)<br>[8]                                   |
| All Types                  | 73.7% (Partial) | 67.9 months                 | Lee et al. (2020)               |                                                            |
| All Types                  | 20.0% (Total)   | 67.9 months                 | Lee et al. (2020)<br>[8]        |                                                            |
| Bleomycin<br>Sclerotherapy | Microcystic     | 0% (in 6<br>patients)       | Long-term<br>(unspecified)      | Zhao et al.<br>(2018)[9]                                   |
| Macrocystic/Mixe           | 8%              | Not specified               | Ghaffarpour et al. (2015)[10]   |                                                            |
| Sirolimus (Oral)           | Complex LMs     | ~8% (on<br>discontinuation) | 16.8 months (5-<br>30)          | Song et al.<br>(2020)[11][12]                              |

Note: Recurrence rates can be influenced by lesion type (macrocystic, microcystic, mixed), location, and completeness of the initial treatment.

### **Experimental Protocols**

Key Picibanil (OK-432) Study Protocol (Adapted from Smith et al., 2009)[6]



- Patient Selection: Children with cervicofacial LMs confirmed by imaging (MRI/CT). Patients were randomized into immediate or delayed treatment groups.
- Preparation & Dosage: One vial of OK-432 (1 KE Klinische Einheit) was reconstituted with 10 mL of sterile saline for injection. The standard dose was 0.01 mg (0.1 KE) per mL.
- Administration: Under general anesthesia or sedation, the cystic contents were aspirated. A
  volume of OK-432 solution equal to or less than the aspirated volume was injected into the
  cyst under ultrasound guidance. The treatment consisted of a series of up to four injections
  at eight-week intervals.
- Follow-up & Assessment: Response was measured radiographically by quantifying the change in lesion volume. A recurrence was defined as the reappearance or growth of the lesion after a complete or substantial initial response. The median follow-up was 2.9 years.

Key Surgical Excision Study Protocol (Adapted from Lee et al., 2020)[8]

- Patient Selection: Patients with LMs who underwent surgical treatment.
- Procedure: Surgical intervention was classified as total resection or partial resection based on the surgeon's assessment of completeness. For extensive lesions, free flap coverage was utilized.
- Follow-up & Assessment: Patients were followed up for a mean duration of 67.9 months.
   Recurrence was assessed clinically and through imaging, defined as the regrowth of the lesion at the primary site.

#### **Visualized Mechanisms and Workflows**

Click to download full resolution via product page

Click to download full resolution via product page



#### **Section 2: Oral and Plunging Ranulas**

A ranula is a mucus extravasation cyst arising from the sublingual salivary gland.[13] It presents as a swelling in the floor of the mouth (oral ranula) or may extend through the mylohyoid muscle into the neck (plunging ranula).[13]

#### **Comparative Recurrence Rates for Ranulas**

Treatment for ranulas has historically been surgical, but sclerotherapy with **Picibanil** has emerged as a less invasive alternative.

| Treatment<br>Modality                     | Ranula Type            | Recurrence<br>Rate (%)     | Mean Follow-<br>up (Range)  | Key Studies               |
|-------------------------------------------|------------------------|----------------------------|-----------------------------|---------------------------|
| Picibanil (OK-<br>432)                    | Plunging               | 14% (after last injection) | Not specified               | Roh & Kim<br>(2008)[14]   |
| Cervical                                  | 0%                     | 25.3 months (12-<br>42)    | Fukase et al.<br>(2022)[15] |                           |
| Surgical:<br>Marsupialization             | Oral                   | 66.7%                      | 40 years<br>(Retrospective) | Zhao et al.<br>(2004)[16] |
| Surgical: Ranula<br>Excision Only         | Oral                   | 57.7%                      | 40 years<br>(Retrospective) | Zhao et al.<br>(2004)[16] |
| Surgical:<br>Sublingual Gland<br>Excision | Oral/Plunging          | 1.2%                       | 40 years<br>(Retrospective) | Zhao et al.<br>(2004)[16] |
| Plunging                                  | 0% (Complete excision) | 36 months<br>(Median)      | Roh (2017)[13]              |                           |

Note: Surgical approaches show a wide variance in recurrence, with excision of the sublingual gland being the gold standard for low recurrence.[13]

#### **Experimental Protocols**

Key Picibanil (OK-432) Study Protocol (Adapted from Fukase et al., 2022)[15]



- Patient Selection: Eight patients with ranulas extending into the cervical region.
- Preparation & Dosage: OK-432 was diluted with saline to a concentration of 1 to 2 KE per mL. The mean treatment dose was 1.9 KE.
- Administration: The ranula was punctured, and its contents were aspirated. The prepared OK-432 solution was then injected into the cystic cavity. A second or third treatment was administered if the initial response was insufficient.
- Follow-up & Assessment: Patients were examined at 1 and 6 weeks post-treatment and followed for a mean of 25.3 months. Recurrence was defined as the reappearance of the lesion after total shrinkage or marked reduction.

Key Surgical Study Protocol (Adapted from Zhao et al., 2004, as cited in other reviews)[16]

- Patient Selection: A large retrospective analysis of 580 patients with oral and plunging ranulas treated between 1962 and 2002.
- Procedure: Patients were categorized based on the surgical procedure received: marsupialization, excision of the ranula alone, or excision of the sublingual gland combined with the ranula.
- Follow-up & Assessment: Recurrence rates were calculated based on the reappearance of the ranula following the specific surgical intervention over the long-term follow-up period.

### **Summary and Conclusion**

For lymphatic malformations, particularly macrocystic types, **Picibanil** (OK-432) sclerotherapy demonstrates a favorable long-term recurrence rate (5-12.5%) that is competitive with, and often lower than, partial surgical excision.[3][6][7][8] Total surgical excision offers a low recurrence rate but carries a higher risk of complications.[4][8] Other sclerosing agents like Bleomycin and systemic treatments like Sirolimus also show low recurrence rates and serve as important alternatives.[9][10][11]

For ranulas, **Picibanil** treatment presents a viable, minimally invasive option with a low long-term recurrence rate (0-14%), especially when compared to more conservative surgical techniques like marsupialization or simple excision, which have very high recurrence rates.[13]



[14][15][16] The surgical gold standard, excision of the sublingual gland, has the lowest recurrence rate but is the most invasive procedure.[13][16]

The choice of treatment should be guided by the specific clinical scenario, including the type and location of the lesion, potential for complications, and patient preference. The data indicates that in long-term follow-up, **Picibanil** is an effective therapy with a relatively low rate of recurrence for both macrocystic lymphatic malformations and ranulas.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Picibanil? [synapse.patsnap.com]
- 2. OK-432 therapy for lymphangioma in children: why and how does it work? PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of lymphatic malformations with OK-432 (Picibanil): review of the literature -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bleomycin sclerotherapy for lymphatic malformation after unsuccessful surgical excision: case report PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Efficacy and safety of OK-432 immunotherapy of lymphatic malformations PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picibanil (OK-432) in the treatment of head and neck lymphangiomas in children PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bleomycin sclerotherapy for large diffuse microcystic lymphatic malformations PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sclerotherapy with bleomycin versus surgical excision for extracervical cystic lymphatic malformations in children PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]



- 12. Effectiveness of sirolimus in the treatment of complex lymphatic malformations: Single center report of 56 cases PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. OK-432 Sclerotherapy of Plunging Ranula in 21 Patients: It Can Be a Substitute for Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OK-432 Treatment of Ranula Intruding into the Cervical Region PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [Assessing the recurrence rate after Picibanil treatment in long-term follow-up studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762544#assessing-the-recurrence-rate-after-picibanil-treatment-in-long-term-follow-up-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com